molecular formula C22H22N4O2S B2520398 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1053080-25-3

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2520398
CAS RN: 1053080-25-3
M. Wt: 406.5
InChI Key: RLOJIDGNZLESIH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, while the other is referred to as a pyrrole-type nitrogen .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds related to "2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide" has been extensively studied. For instance, a study conducted by Berest et al. (2011) proposed novel methods for synthesizing N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds were evaluated for their in vitro anticancer and antibacterial activities, revealing significant activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Anticonvulsant Activity

Another area of research has focused on the anticonvulsant properties of related compounds. Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Cytotoxicity and Anticancer Activity

The cytotoxic and anticancer activities of compounds with the quinazolinone core have also been a significant focus. Kovalenko et al. (2012) synthesized novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, demonstrating considerable cytotoxicity and potent anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).

Peptide Deformylase Inhibitors

Research by Apfel et al. (2001) identified novel inhibitors of the Escherichia coli peptide deformylase (PDF), a crucial enzyme for bacterial survival. These inhibitors, based on the quinazolinone scaffold, were potent and selective, indicating their potential as antibacterial agents (Apfel et al., 2001).

Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays a crucial role in cellular functions such as growth and survival, and its aberrant activation is associated with many disease states, including cancer . HDAC, on the other hand, is known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC , thereby affecting the functions of these enzymes and leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . By inhibiting PI3K, the compound can potentially disrupt this pathway and its downstream effects, which include promoting cell growth and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes, such as this one, should lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cell lines, as demonstrated in cellular assays . This suggests that the compound could potentially inhibit cell growth and proliferation, particularly in the context of cancer.

properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)16-6-4-5-7-17(16)24-22(26)29-12-18(27)23-15-10-8-14(3)9-11-15/h4-11,13,19H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOJIDGNZLESIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide

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